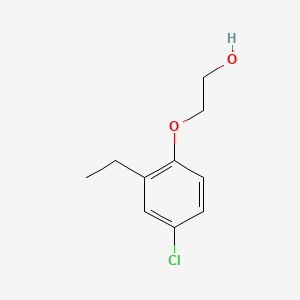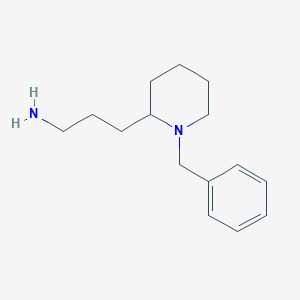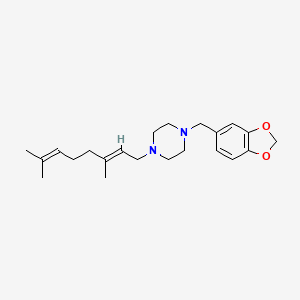
trans-1-Neryl-4-piperonylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2E)-3,7-dimethyl-2,6-octadienyl]-4-[(1,3-benzodioxol-5-yl)methyl]piperazine is a complex organic compound that features a piperazine ring substituted with a 3,7-dimethyl-2,6-octadienyl group and a 1,3-benzodioxol-5-ylmethyl group
Preparation Methods
The synthesis of 1-[(2E)-3,7-dimethyl-2,6-octadienyl]-4-[(1,3-benzodioxol-5-yl)methyl]piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines with dihaloalkanes.
Substitution reactions: The piperazine ring is then substituted with the 3,7-dimethyl-2,6-octadienyl group and the 1,3-benzodioxol-5-ylmethyl group through nucleophilic substitution reactions.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial production methods may involve optimizing these steps for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to enhance yield and efficiency.
Chemical Reactions Analysis
1-[(2E)-3,7-dimethyl-2,6-octadienyl]-4-[(1,3-benzodioxol-5-yl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes present in the molecule to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring or the benzodioxole moiety.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.
Scientific Research Applications
1-[(2E)-3,7-dimethyl-2,6-octadienyl]-4-[(1,3-benzodioxol-5-yl)methyl]piperazine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors and enzymes.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers investigate its effects on cellular processes and its potential as a biochemical tool for studying signal transduction pathways.
Mechanism of Action
The mechanism of action of 1-[(2E)-3,7-dimethyl-2,6-octadienyl]-4-[(1,3-benzodioxol-5-yl)methyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing downstream signaling pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, altering neuronal communication and affecting physiological responses.
Comparison with Similar Compounds
1-[(2E)-3,7-dimethyl-2,6-octadienyl]-4-[(1,3-benzodioxol-5-yl)methyl]piperazine can be compared with similar compounds such as:
1-[(2E)-3,7-dimethyl-2,6-octadienyl]-7-methoxy-6-methyl-9H-carbazol-2-ol: This compound shares the 3,7-dimethyl-2,6-octadienyl group but differs in the core structure, featuring a carbazole moiety instead of a piperazine ring.
1,3-Benzenediol, 2-[(2E)-3,7-dimethyl-2,6-octadienyl]-5-methyl-: This compound has a similar 3,7-dimethyl-2,6-octadienyl group but is based on a benzenediol structure.
The uniqueness of 1-[(2E)-3,7-dimethyl-2,6-octadienyl]-4-[(1,3-benzodioxol-5-yl)methyl]piperazine lies in its specific combination of functional groups and its potential for diverse applications in various scientific fields.
Properties
CAS No. |
55436-44-7 |
|---|---|
Molecular Formula |
C22H32N2O2 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-[(2E)-3,7-dimethylocta-2,6-dienyl]piperazine |
InChI |
InChI=1S/C22H32N2O2/c1-18(2)5-4-6-19(3)9-10-23-11-13-24(14-12-23)16-20-7-8-21-22(15-20)26-17-25-21/h5,7-9,15H,4,6,10-14,16-17H2,1-3H3/b19-9+ |
InChI Key |
PNLNRIWUGZICBX-DJKKODMXSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CN1CCN(CC1)CC2=CC3=C(C=C2)OCO3)/C)C |
Canonical SMILES |
CC(=CCCC(=CCN1CCN(CC1)CC2=CC3=C(C=C2)OCO3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


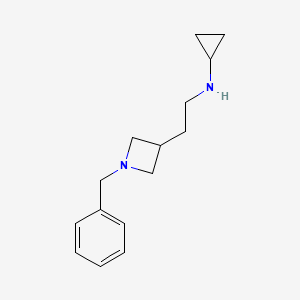
![6-Thiabicyclo[3.2.1]oct-3-ene, 4,7,7-trimethyl-](/img/structure/B13961222.png)
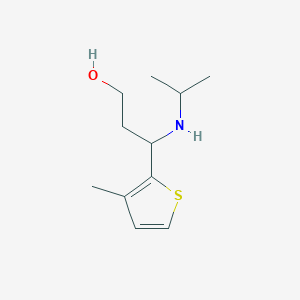
![3-[(4-Chlorophenyl)methyl]-1,3-thiazinane-2-thione](/img/structure/B13961231.png)

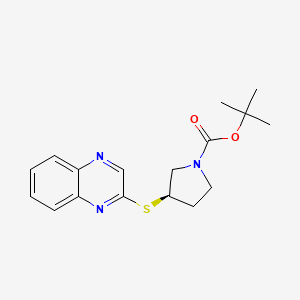
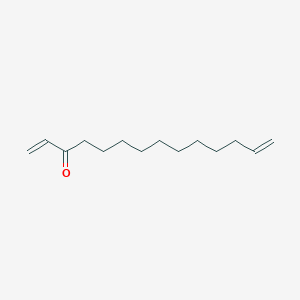
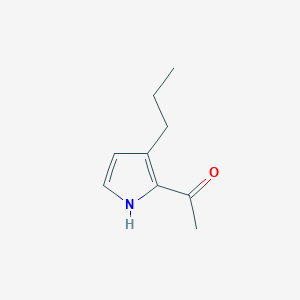
![2H-Imidazo[4,5-g][1,3]benzothiazole](/img/structure/B13961264.png)
